1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid

Physicochemical characterization Molecular weight Steric effects

1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid (CAS 259823-88-6) is a highly substituted cyclopropane carboxylic acid derivative featuring a cyano group at the 1-position and three methyl groups at the 2,2,3-positions of the cyclopropane ring. With a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol, the compound possesses one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 259823-88-6
Cat. No. B12572849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid
CAS259823-88-6
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1C(C1(C#N)C(=O)O)(C)C
InChIInChI=1S/C8H11NO2/c1-5-7(2,3)8(5,4-9)6(10)11/h5H,1-3H3,(H,10,11)
InChIKeyXQXHBHFZMOUWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid (CAS 259823-88-6): Procurement-Relevant Chemical Profile


1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid (CAS 259823-88-6) is a highly substituted cyclopropane carboxylic acid derivative featuring a cyano group at the 1-position and three methyl groups at the 2,2,3-positions of the cyclopropane ring . With a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol, the compound possesses one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond . It belongs to the broader class of cyano-substituted cyclopropane carboxylic acids, which are recognized as versatile intermediates in the synthesis of pyrethroid insecticides and other biologically active molecules [1].

Why Generic Cyclopropane Carboxylic Acids Cannot Substitute for 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic Acid in Critical Applications


The specific substitution pattern of 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid—three methyl groups on the cyclopropane ring plus an α-cyano substituent—generates a sterically congested and electronically distinct environment that cannot be replicated by simpler analogs such as 1-cyanocyclopropanecarboxylic acid or 2,2-dimethylcyclopropane carboxylic acid . The presence of the cyano group alpha to the carboxylic acid is known to significantly alter the acidity, hydrogen-bonding capability, and reactivity profile of cyclopropane carboxylic acids, which directly impacts their utility as building blocks in stereoselective syntheses [1]. Direct substitution with a less substituted or differently substituted analog would alter both the steric course and the electronic character of subsequent transformations, leading to different product distributions, yields, or biological activities [1].

Quantitative Differentiation Evidence for 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic Acid vs. Closest Analogs


Molecular Weight and Steric Bulk Comparison: 1-Cyano-2,2,3-trimethyl vs. 1-Cyanocyclopropanecarboxylic Acid

The molecular weight of 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid (153.18 g/mol) is 42 g/mol higher than that of the simplest analog, 1-cyanocyclopropanecarboxylic acid (MW ~111.1 g/mol), reflecting the presence of three additional methyl substituents on the cyclopropane ring . This increase in steric bulk directly influences the compound's conformational profile, solubility, and the steric accessibility of the carboxylic acid moiety for subsequent derivatization reactions.

Physicochemical characterization Molecular weight Steric effects

Hydrogen Bond Donor/Acceptor Count as a Selectivity Differentiator

The compound exhibits 1 hydrogen bond donor (from the carboxylic acid) and 3 hydrogen bond acceptors (from the cyano nitrogen and two carboxylate oxygens) . In comparison, 1-cyanocyclopropanecarboxylic acid has 1 donor and 3 acceptors as well, but the additional methyl groups reduce the effective solvent-accessible surface area and modulate the local polarity around the hydrogen-bonding functional groups, thereby altering molecular recognition events such as enzyme binding or receptor interactions [1]. This difference is notable when compared to non-cyano analogs like 2,2,3-trimethylcyclopropane-1-carboxylic acid, which has only 1 donor and 2 acceptors, offering fewer opportunities for specific non-covalent interactions.

Hydrogen bonding Drug-likeness Physicochemical properties

Utility as a Pyrethroid Insecticide Intermediate: Structural Prerequisite for Activity

Cyano-substituted cyclopropane carboxylic acids are recognized intermediates in the synthesis of Type II pyrethroid insecticides, where the α-cyano group is essential for enhanced insecticidal activity [1]. The 2,2,3-trimethyl substitution pattern specifically enables access to pyrethroids with modified volatility, photostability, and selective toxicity profiles compared to those derived from the more common 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid [1]. While quantitative structure-activity relationship (QSAR) data specifically for the 2,2,3-trimethyl variant are not available in the open literature, the structural requirement for tri-substitution on the cyclopropane ring is well-documented as a means to modulate insecticidal potency and environmental persistence [2].

Pyrethroid insecticides Agrochemical synthesis Cyclopropane intermediates

Cycloaddition Reactivity: Methyl Ester as a Dienophile in [2+2] and [4+2] Reactions

The methyl ester derivative of 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid (CAS 61149-91-5) has been employed as a reactive dienophile in Lewis acid-catalyzed cycloaddition reactions with alkenes, as reported by Griffin et al. in a study on dimethylaluminum chloride-catalyzed reactions of methyl α-cyanoacrylate with alkenes [1]. This reactivity profile is directly conferred by the α-cyano group, which lowers the LUMO energy of the α,β-unsaturated ester, enhancing its electrophilicity compared to non-cyano analogs. While quantitative yield data specific to the trimethyl-substituted variant are not publicly available for direct comparison, the general principle that electron-withdrawing cyano groups accelerate Diels-Alder and related cycloadditions is well-established [1].

Cycloaddition Synthetic methodology Methyl cyanoacrylate

Limitation Statement: Scarcity of Direct Comparative Quantitative Data

It must be explicitly noted that high-strength, head-to-head comparative quantitative data for 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid versus its closest analogs are scarce in the publicly available literature. The compound is not extensively described in peer-reviewed journals or patents with explicit performance benchmarks against direct comparators. Most differentiation claims rest on class-level inferences from structurally related cyclopropane carboxylic acids. Prospective users should request additional proprietary data from suppliers or consider conducting head-to-head evaluations in their specific application context before making procurement decisions based on differentiation claims.

Data gap Procurement caution Evidence quality

Recommended Application Scenarios for 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic Acid Based on Available Evidence


Synthesis of Novel Pyrethroid Insecticide Candidates

The compound can serve as a carboxylic acid building block for esterification with pyrethroid alcohol moieties (e.g., 3-phenoxybenzyl alcohol derivatives) to generate candidate Type II pyrethroids with a tri-methyl-substituted cyclopropane scaffold [1]. The α-cyano group is a known pharmacophore for enhanced insecticidal activity, while the 2,2,3-trimethyl substitution pattern may confer altered volatility and photostability compared to conventional dihalovinyl-substituted pyrethroids [1]. Researchers in agrochemical discovery may prioritize this compound to access underexplored chemical space within the pyrethroid class.

Medicinal Chemistry: TAFIa Inhibitor Lead Optimization

Cyclopropane carboxylic acid derivatives bearing specific substitution patterns have been claimed as TAFIa enzyme inhibitors with potential therapeutic applications in thrombosis, myocardial infarction, and pulmonary embolism [2]. While 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid is not itself exemplified in the patent, its structural features align with the general scaffold requirements, and it may serve as a starting material for amide coupling with heterocyclic amines to generate novel TAFIa inhibitor candidates [2].

Cycloaddition Chemistry for Complex Scaffold Construction

The methyl ester derivative (CAS 61149-91-5) has demonstrated utility in Lewis acid-catalyzed cycloaddition reactions, enabling the construction of polycyclic frameworks [3]. The electron-withdrawing cyano group activates the α,β-unsaturated ester system toward Diels-Alder and [2+2] cycloadditions, making this compound class valuable for diversity-oriented synthesis and the preparation of natural product-like libraries. Synthetic chemists may select this compound over simpler cyanoacrylates when steric bulk on the cyclopropane ring is desired to control stereochemical outcomes.

Physicochemical Probe for Structure-Activity Relationship Studies

The well-defined steric and electronic properties of 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid—including its single hydrogen bond donor, three acceptors, and quaternary carbon center—make it a useful probe molecule in systematic SAR studies where incremental changes in steric bulk and hydrogen-bonding capacity are correlated with biological activity . Researchers can compare this compound directly with less substituted analogs to quantify the contribution of methyl group addition to potency, selectivity, or pharmacokinetic properties.

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